Pim Kinase Inhibition Profile: CAS 325807-41-8 Exhibits Sub-10 nM Pan-Pim Activity with Marked Selectivity Over CHK1
CAS 325807-41-8 (BDBM50442673 / CHEMBL2442291) demonstrates potent pan-Pim kinase inhibition with IC50 values of 1.80 nM against Pim-3 and 7.30 nM against Pim-2, while exhibiting >3,900-fold selectivity over CHK1 (IC50 = 7,100 nM) [1]. This selectivity window distinguishes it from many indole-pyrimidine kinase inhibitors that often show potent CHK1 cross-reactivity.
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50, nM) in recombinant enzyme assays |
|---|---|
| Target Compound Data | Pim-3 IC50 = 1.80 nM; Pim-2 IC50 = 7.30 nM; CHK1 IC50 = 7,100 nM |
| Comparator Or Baseline | Comparator: CHK1 (intra-target selectivity baseline). Pim-3/Pim-2 vs. CHK1 selectivity ratio = 3,944-fold (Pim-3) and 973-fold (Pim-2). |
| Quantified Difference | Pim-3 IC50 1.80 nM vs. CHK1 IC50 7,100 nM (3,944-fold selective). Pim-2 IC50 7.30 nM vs. CHK1 IC50 7,100 nM (973-fold selective). |
| Conditions | Inhibition of recombinant Pim-3 and Pim-2 (human, unknown origin) using STK1 substrate, 30 min preincubation, 60 min post-ATP addition, HTRF detection; CHK1 inhibition measured under analogous recombinant conditions [1]. |
Why This Matters
High Pim kinase potency coupled with low CHK1 liability is a critical differentiation parameter for target validation studies: researchers prioritizing Pim kinase probe compounds can select CAS 325807-41-8 over less selective indole-pyrimidine scaffolds without needing to independently counter-screen for CHK1-mediated off-target effects.
- [1] BindingDB Entry BDBM50442673 / CHEMBL2442291. Target: Serine/threonine-protein kinase pim-3 (Human), pim-2 (Human), Chk1 (Human). Affinity Data: IC50 = 1.80 nM (Pim-3), 7.30 nM (Pim-2), 7,100 nM (CHK1). Assay: HTRF-based recombinant kinase inhibition. View Source
